

# Application Notes and Protocols: Zoliflodacin In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction: **Zoliflodacin** is a first-in-class spiropyrimidinetrione antibiotic that inhibits bacterial type II topoisomerases, including DNA gyrase, at a site distinct from that of fluoroquinolones.[1] [2][3] It is being developed primarily for the treatment of uncomplicated gonorrhea, caused by Neisseria gonorrhoeae, including multidrug-resistant strains.[1][4][5][6] Accurate and reproducible in vitro susceptibility testing methods are crucial for its continued development, clinical use, and surveillance studies.[7][8][9] This document provides detailed protocols for the principal methods of **Zoliflodacin** susceptibility testing—agar dilution and broth microdilution—in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.

## **Data Presentation: Zoliflodacin In Vitro Activity**

The following table summarizes the minimum inhibitory concentration (MIC) data for **Zoliflodacin** against various bacterial species, including quality control (QC) strains and clinical isolates.



| Organism                                           | Method                           | MIC Range<br>(μg/mL) | MIC₅₀<br>(μg/mL) | MIC <sub>90</sub><br>(μg/mL) | Comments                                         |
|----------------------------------------------------|----------------------------------|----------------------|------------------|------------------------------|--------------------------------------------------|
| Neisseria<br>gonorrhoeae<br>ATCC 49226             | Agar Dilution                    | 0.06 - 0.5           | N/A              | N/A                          | CLSI-<br>approved QC<br>range.[7][8][9]<br>[10]  |
| Neisseria<br>gonorrhoeae<br>(Clinical<br>Isolates) | Agar Dilution                    | ≤0.002 - 0.25        | 0.06             | 0.12                         | Data from a<br>global Phase<br>3 trial.[2][4][5] |
| Staphylococc<br>us aureus<br>ATCC 29213            | Broth<br>Microdilution           | 0.12 - 0.5           | N/A              | N/A                          | CLSI-<br>approved QC<br>range.[7][8][9]<br>[10]  |
| Enterococcus<br>faecalis<br>ATCC 29212             | Broth<br>Microdilution           | 0.25 - 2             | N/A              | N/A                          | CLSI-<br>approved QC<br>range.[7][8][9]<br>[10]  |
| Escherichia<br>coli ATCC<br>25922                  | Broth<br>Microdilution           | 1 - 4                | N/A              | N/A                          | CLSI-<br>approved QC<br>range.[7][8][9]<br>[10]  |
| Streptococcu<br>s<br>pneumoniae<br>ATCC 49619      | Broth<br>Microdilution           | 0.12 - 0.5           | N/A              | N/A                          | CLSI-<br>approved QC<br>range.[7][8][9]<br>[10]  |
| Haemophilus<br>influenzae<br>ATCC 49247            | Broth<br>Microdilution           | 0.12 - 1             | N/A              | N/A                          | CLSI-<br>approved QC<br>range.[7][8][9]<br>[10]  |
| Mycoplasma<br>genitalium                           | Co-culture<br>with Vero<br>Cells | 0.008 - 4            | N/A              | N/A                          | One<br>multidrug-<br>resistant                   |



| (Clinical                |     |           |     |     | strain had an             |
|--------------------------|-----|-----------|-----|-----|---------------------------|
| Isolates)                |     |           |     |     | MIC of 4                  |
|                          |     |           |     |     | μg/mL.[ <mark>11</mark> ] |
| Chlamydia<br>trachomatis | N/A | up to 0.5 | N/A | N/A | [11]                      |

N/A: Not Applicable for QC ranges.

# **Experimental Protocols**

The following protocols are based on established methodologies for antimicrobial susceptibility testing as defined by the Clinical and Laboratory Standards Institute (CLSI).[12]

## **Agar Dilution Method (for Neisseria gonorrhoeae)**

The agar dilution method is the reference method for determining **Zoliflodacin** MICs against N. gonorrhoeae.[1][4][13][14] The protocol follows guidelines outlined in CLSI document M07.[7] [10]

- a. Materials
- Zoliflodacin analytical powder
- Dimethyl sulfoxide (DMSO) for stock solution
- · GC Agar Base
- Defined growth supplement (e.g., IsoVitaleX)
- Sterile petri dishes (100 mm)
- Sterile saline (0.85%) or Mueller-Hinton broth
- · McFarland 0.5 turbidity standard
- Inoculum replicating apparatus (e.g., Steers replicator)
- N. gonorrhoeae ATCC 49226 (QC strain)



· Clinical isolates for testing

#### b. Protocol Steps

- Preparation of Zoliflodacin Stock Solution: Prepare a stock solution of Zoliflodacin by dissolving the powder in DMSO.[7] Further dilutions should be made with sterile distilled water to achieve the desired concentrations for the agar plates.[7] Protect solutions from light.[11]
- Preparation of Antimicrobial-Containing Agar Plates:
  - Prepare GC agar base according to the manufacturer's instructions and sterilize by autoclaving.
  - Cool the molten agar to 48-50°C in a water bath.
  - Add the required volume of defined growth supplement (typically 1%).[13]
  - Add the appropriate volume of **Zoliflodacin** working solution to each flask of molten agar to achieve the final desired concentrations (typically serial twofold dilutions, e.g., 0.008 to 1 μg/mL). Swirl gently to mix.
  - Prepare a drug-free control plate containing agar and supplement only.
  - Dispense the agar into sterile petri dishes, allow them to solidify at room temperature, and then dry them to remove excess moisture.
- Inoculum Preparation:
  - Subculture the bacterial isolates onto a non-selective chocolate agar plate and incubate for 18-24 hours at 35-37°C in a 5% CO<sub>2</sub> atmosphere.
  - Select colonies from the fresh culture and suspend them in sterile saline or broth.
  - Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10<sup>8</sup> CFU/mL.
- Plate Inoculation:

## Methodological & Application





- Within 15 minutes of preparation, transfer the standardized inoculum to the wells of the inoculum replicator.
- Using the replicator, apply a spot of inoculum (delivering approximately 10<sup>4</sup> CFU per spot)
  onto the surface of each Zoliflodacin-containing plate and the growth control plate.
- Allow the inoculated spots to dry completely before inverting the plates.
- Incubation:
  - Incubate the plates at 35-37°C in a humidified atmosphere with 5% CO<sub>2</sub> for 20-24 hours.
- Result Interpretation:
  - The MIC is defined as the lowest concentration of **Zoliflodacin** that completely inhibits visible growth, disregarding a single colony or a faint haze caused by the inoculum.
  - The growth control plate must show confluent growth.
  - The MIC for the QC strain (N. gonorrhoeae ATCC 49226) must fall within the established acceptable range (0.06 to 0.5 μg/mL).[7][9][10]





Click to download full resolution via product page

Workflow for **Zoliflodacin** Agar Dilution Susceptibility Testing.

## **Broth Microdilution Method**

The broth microdilution method is used for testing **Zoliflodacin** against a broader range of organisms and follows CLSI documents M07 and M100.[7][12]

a. Materials



- Zoliflodacin analytical powder
- Appropriate solvent (e.g., DMSO)
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Haemophilus Test Medium (HTM) for H. influenzae
- Sterile 96-well microtiter plates
- Sterile saline (0.85%)
- · McFarland 0.5 turbidity standard
- QC strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)[7]
- Clinical isolates
- b. Protocol Steps
- Preparation of Zoliflodacin Plates:
  - Prepare a stock solution of **Zoliflodacin** as described previously.
  - Dispense 100 μL of appropriate sterile broth (e.g., CAMHB) into each well of a 96-well microtiter plate.
  - Create serial twofold dilutions of **Zoliflodacin** directly in the plate by transferring a set volume of the drug from one well to the next. Alternatively, use commercially prepared and frozen panels containing serial dilutions of **Zoliflodacin**.[7]
  - $\circ$  The final volume in each well before inoculation is typically 100  $\mu$ L.
- Inoculum Preparation:
  - Select 3-5 colonies from a fresh (18-24 hour) non-selective agar plate.
  - Suspend the colonies in sterile saline.



- Adjust the turbidity to match a 0.5 McFarland standard (1-2 x 10<sup>8</sup> CFU/mL).
- Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration in each well of approximately 5 x 10<sup>5</sup> CFU/mL.

#### Plate Inoculation:

- $\circ$  Within 15 minutes of preparation, inoculate each well of the microtiter plate with 10  $\mu$ L of the final diluted inoculum, resulting in a final volume of 110  $\mu$ L.
- Leave a drug-free well uninoculated to serve as a sterility control and another inoculated to serve as a growth control.

#### Incubation:

Stack the plates (no more than four high) and incubate at 35-37°C in ambient air for 16-20 hours. (Note: H. influenzae and S. pneumoniae require incubation in 5% CO<sub>2</sub>, but this can affect the pH of the medium and should be done with caution).

#### Result Interpretation:

- Place the microtiter plate on a reading apparatus. The MIC is the lowest concentration of Zoliflodacin that shows complete inhibition of visible growth, as observed by a clear well or a distinct button of cells at the bottom.
- The growth control well must show good turbidity. The sterility control well must remain clear.
- The MICs for the relevant QC strains must fall within their established acceptable ranges. [7][9][10]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. tmrjournals.com [tmrjournals.com]
- 3. infectioncontroltoday.com [infectioncontroltoday.com]
- 4. academic.oup.com [academic.oup.com]
- 5. innovivaspecialtytherapeutics.com [innovivaspecialtytherapeutics.com]
- 6. gardp.org [gardp.org]
- 7. Determination of MIC Quality Control Ranges for the Novel Gyrase Inhibitor Zoliflodacin -PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Determination of MIC Quality Control Ranges for the Novel Gyrase Inhibitor Zoliflodacin -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Pharmacodynamics of zoliflodacin plus doxycycline combination therapy against Neisseria gonorrhoeae in a gonococcal hollow-fiber infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Zoliflodacin In Vitro Susceptibility Testing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560191#zoliflodacin-in-vitro-susceptibility-testingprotocols]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com